5-Chloro-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide
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Overview
Description
5-Chloro-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of an indole ring, a thiazolidinone ring, and a phenylimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or dioxane and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the thiazolidinone ring.
Substitution: Halogen substitution reactions can occur at the chloro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
5-Chloro-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery.
Medicine: Preliminary studies suggest it may have anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-N-(3-nitrophenyl)pyrazine-2-carboxamide: Another compound with a similar core structure but different substituents.
4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: A compound with a similar chloro group but different overall structure.
Uniqueness
What sets 5-Chloro-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide apart is its unique combination of an indole ring, a thiazolidinone ring, and a phenylimino group. This unique structure contributes to its distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
126016-50-0 |
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Molecular Formula |
C18H13ClN4O2S |
Molecular Weight |
384.8 g/mol |
IUPAC Name |
5-chloro-N-(4-oxo-2-phenylimino-1,3-thiazolidin-3-yl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C18H13ClN4O2S/c19-12-6-7-14-11(8-12)9-15(21-14)17(25)22-23-16(24)10-26-18(23)20-13-4-2-1-3-5-13/h1-9,21H,10H2,(H,22,25) |
InChI Key |
RTABUESMAUQUPI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=NC2=CC=CC=C2)S1)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl |
Origin of Product |
United States |
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